molecular formula C19H19NO5 B2728651 (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide CAS No. 307507-41-1

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide

Cat. No. B2728651
CAS RN: 307507-41-1
M. Wt: 341.363
InChI Key: OZGFRZBKUHHUBO-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a chemical compound used in scientific research. It is a type of acrylamide that has been synthesized for various applications in the field of biochemistry and pharmacology. Additionally, this paper will list future directions for research on this compound.

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that it may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis in cancer cells. Additionally, (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may exert its neuroprotective effects by reducing oxidative stress and inflammation in neurons.
Biochemical and Physiological Effects:
(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to reduce oxidative stress and inflammation in neurons. In animal models, (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been shown to reduce inflammation and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide in laboratory experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further research. Additionally, (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been shown to have neuroprotective and anti-inflammatory effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
One limitation of using (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide in laboratory experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is not fully understood, which may limit its potential as a therapeutic agent.

Future Directions

Future research on (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide could focus on further investigating its potential as an anti-cancer agent. This could involve studying its effects on specific types of cancer cells and investigating its mechanism of action in greater detail. Additionally, future research could focus on exploring the potential of (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide as a neuroprotective and anti-inflammatory agent. This could involve studying its effects on animal models of neurodegenerative diseases and investigating its mechanism of action in greater detail.

Synthesis Methods

The synthesis of (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide involves the reaction of 3-(4-ethoxy-3-methoxyphenyl)acrylic acid with benzo[d][1,3]dioxole-5-carbonyl chloride. The reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis. (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-3-23-15-7-4-13(10-17(15)22-2)5-9-19(21)20-14-6-8-16-18(11-14)25-12-24-16/h4-11H,3,12H2,1-2H3,(H,20,21)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGFRZBKUHHUBO-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide

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